(+)-Puerol B 2/-O-glucoside
Description
(+)-Puerol B 2''-O-glucoside is a bioactive furanone derivative isolated from the roots of Pueraria lobata (kudzu), a plant widely used in traditional medicine. Its chemical structure is defined as (5R)-4-[2-(β-D-glucopyranosyloxy)-4-methoxyphenyl]-5-[(4-hydroxyphenyl)methyl]-2(5H)-furanone . This compound is characterized by a glucosyl moiety attached at the 2''-position of the furanone core, which influences its solubility, stability, and bioavailability.
Properties
IUPAC Name |
(2R)-2-[(4-hydroxyphenyl)methyl]-3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O10/c1-31-14-6-7-15(16-10-20(27)32-17(16)8-12-2-4-13(26)5-3-12)18(9-14)33-24-23(30)22(29)21(28)19(11-25)34-24/h2-7,9-10,17,19,21-26,28-30H,8,11H2,1H3/t17-,19-,21-,22+,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVBNDMOPKKFCH-ZAUXWKBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=O)OC2CC3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=CC(=O)O[C@@H]2CC3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Plant Material Preparation and Solvent Extraction
(+)-Puerol B 2''-O-glucoside is traditionally isolated from the roots or aerial parts of Pueraria lobata. Fresh or dried plant material is ground into a coarse powder and subjected to sequential solvent extraction. Polar solvents such as methanol or ethanol (70–80% v/v) are preferred due to the compound’s glycosidic nature. A typical protocol involves refluxing the plant material in methanol (1:10 w/v) at 60°C for 3 hours, followed by filtration and solvent evaporation under reduced pressure.
Chromatographic Purification
The crude extract is fractionated using silica gel column chromatography with a gradient of ethyl acetate and methanol (10:1 to 5:1 v/v). Further purification is achieved via preparative HPLC with a C18 reverse-phase column (5 μm, 250 × 10 mm) and an isocratic mobile phase of acetonitrile:water (25:75 v/v) at a flow rate of 2 mL/min. The target compound elutes at ~12–14 minutes under UV detection (280 nm). Reported yields from natural extraction range from 0.002–0.005% (w/w), reflecting the compound’s low abundance in plant tissues.
Enzymatic Synthesis Using Glycosyltransferases
Substrate Preparation and Enzyme Selection
Enzymatic glycosylation offers regioselective control, avoiding protective group strategies. The aglycone, (+)-puerol B, is synthesized via microbial fermentation or semi-synthesis from precursors like malic acid. β-D-Glucose is activated as uridine diphosphate glucose (UDP-glucose), and glycosyltransferases from Arabidopsis thaliana or engineered E. coli strains are employed. A patented method (CN104372052A) uses a phosphate buffer (pH 6.0) with 10% 1,4-dioxane to enhance substrate solubility, achieving 65–70% conversion rates.
Optimization of Reaction Conditions
Key parameters include:
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Temperature : 35–40°C for optimal enzyme activity.
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Cofactors : Mn²⁺ or Mg²⁺ (1–2 mM) to stabilize the enzyme-substrate complex.
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Reaction Time : 24–48 hours for maximal yield.
HPLC-MS monitoring reveals that prolonged incubation (>72 hours) leads to hydrolysis of the glucoside bond, reducing yields to <50%.
Chemical Glycosylation Strategies
Protecting Group Strategy for β-Selectivity
The 2''-O-glucosidic bond in (+)-puerol B 2''-O-glucoside necessitates β-stereoselectivity. The 4,6-O-benzylidene acetal is critical for directing β-glycosylation, as demonstrated in mechanistic studies. The glucosyl donor (e.g., trichloroacetimidate or triflate) is prepared by treating peracetylated glucose with TMSOTf or BF₃·Et₂O.
Triflate Intermediate Formation
Reaction of 3,4,6-tri-O-acetyl-2-O-benzyl-α-D-glucopyranosyl triflate with (+)-puerol B in dichloromethane at −40°C yields the β-glucoside with >90% stereoselectivity. The 4,6-O-benzylidene group stabilizes the transition state via a hydrogen bond to O3, favoring a B₂,₅ conformation (Figure 1A).
Deprotection and Final Product Isolation
Global deprotection is achieved using sodium methoxide (0.1 M in methanol) at 0°C for 2 hours, followed by neutralization with Amberlite IR-120 resin. The crude product is purified via flash chromatography (silica gel, CH₂Cl₂:MeOH 9:1), yielding 60–65% of (+)-puerol B 2''-O-glucoside.
Challenges in Anomeric Control
Competing α-glycosylation pathways arise from solvent polarity and leaving group stability. Polar aprotic solvents (e.g., acetonitrile) favor dissociative mechanisms, leading to oxocarbenium ion intermediates and reduced β-selectivity. Computational studies (DFT at the B3LYP/6-31G* level) confirm that the 4,6-O-benzylidene group lowers the activation energy for β-pathways by 3–4 kcal/mol compared to α-pathways.
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Scalability |
|---|---|---|---|
| Natural Extraction | 0.002–0.005% | N/A | Limited |
| Enzymatic Synthesis | 65–70% | High (β-only) | Moderate |
| Chemical Glycosylation | 60–65% | >90% β | High |
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Natural Extraction : Environmentally sustainable but impractical for large-scale production due to low yields.
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Enzymatic Synthesis : Mild conditions but requires costly UDP-glucose and enzyme immobilization for reuse.
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Chemical Synthesis : High stereocontrol but generates toxic waste (e.g., triflic acid) .
Chemical Reactions Analysis
Types of Reactions
(+)-Puerol B 2/-O-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The glucoside group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as quinones, alcohols, and substituted glucosides .
Scientific Research Applications
(+)-Puerol B 2/-O-glucoside has several scientific research applications:
Chemistry: It is used as a model compound to study glucoside synthesis and reactions.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects in treating diseases like diabetes and cancer.
Industry: It is used in the production of natural health products and supplements.
Mechanism of Action
The mechanism of action of (+)-Puerol B 2/-O-glucoside involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and immune response. The compound also interacts with enzymes and receptors involved in oxidative stress and cellular metabolism .
Comparison with Similar Compounds
Research Implications and Gaps
- Bioactivity : While quercetin glucosides are well-studied for antioxidant effects, (+)-puerol B 2''-O-glucoside’s pharmacological roles (e.g., anti-inflammatory, neuroprotective) remain underexplored.
- Synthetic Analogues: Structural modifications, such as dual glycosylation or methoxylation, could optimize its bioavailability, as seen in flavonoid research .
- Clinical Relevance : Further studies are needed to validate its pro-drug hypothesis and compare its efficacy with other kudzu-derived isoflavones like puerarin .
Tables
Table 1. Structural Comparison of (+)-Puerol B 2''-O-Glucoside and Analogues
| Parameter | (+)-Puerol B 2''-O-Glucoside | Puerol A | Quercetin-3-O-glucoside-4′-O-glucoside |
|---|---|---|---|
| Molecular Weight | 434.4 g/mol | 296.3 g/mol | 626.5 g/mol |
| Glycosylation Position | 2''-O-glucoside | None | 3-O-, 4′-O-glucoside |
| Key Functional Groups | Furanone, methoxy, glucosyl | Furanone | Flavonol, hydroxyl, glucosyl |
Table 2. Pharmacokinetic Comparison
| Compound | LogP (Predicted) | Solubility (mg/mL) | Bioaccessibility (%) |
|---|---|---|---|
| (+)-Puerol B 2''-O-glucoside | 1.2 | 0.15 | 50–60 (estimated) |
| Puerol A | 2.8 | 0.02 | N/A |
| Quercetin-3-O-glucoside-4′-O-glucoside | -0.5 | 1.2 | 74.3–98.3 |
Biological Activity
(+)-Puerol B 2/-O-glucoside is a phenolic compound derived from the herb Pueraria lobata, commonly known as kudzu. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anti-cancer properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.
- IUPAC Name : (2S)-2-(3,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)propanoic acid 2-O-β-D-glucopyranoside
- Molecular Weight : 332.34 g/mol
- SMILES : C1=CC(=C(C=C1C(=C(C(=O)O)C(=C(C(=C2C(=CC(=C(C2=C(C=C(C=C3)C(=C(C(=CC(=C(C3=C(C=C(C=C4)C(=O)O)C(=C(C(=CC(=C(C4=C(C=C(C=C5)C(=CC(=CC(=C5)C(=CC(=CC(=C6)C(=CC(=CC(=C6)C1=C(C=C5)C(=O)O)C1=C(C=C4)C1=C(C=C3)C1)
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and inhibit lipid peroxidation in various cellular models. The antioxidant mechanism is primarily attributed to its ability to enhance the expression of Nrf2, a key regulator of antioxidant response elements in cells .
| Study | Model | Findings |
|---|---|---|
| Wang et al. (2024) | Mouse model | Reduced oxidative stress markers in cerebral infarction models. |
| MedChemExpress Data Sheet | In vitro | Inhibition of ROS production in liver cells. |
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and reducing inflammation-related gene expression. In studies involving macrophages, this compound significantly decreased the levels of TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent .
| Study | Model | Findings |
|---|---|---|
| MedChemExpress Data Sheet | Macrophage cell lines | Decreased TNF-α and IL-6 levels upon treatment. |
Anti-cancer Potential
The anti-cancer activity of this compound has been explored in various cancer cell lines. It was found to induce apoptosis and inhibit proliferation in breast cancer cells by modulating cell cycle progression and promoting caspase activation. These effects suggest a promising role for this compound in cancer therapy .
| Study | Cell Line | Findings |
|---|---|---|
| MedChemExpress Data Sheet | MDA-MB-231 (breast cancer) | Induced apoptosis and inhibited cell growth significantly. |
Case Studies
Several case studies have highlighted the practical applications of this compound in clinical settings:
-
Case Study on Antioxidant Use in Stroke Recovery
- A clinical trial investigated the effects of this compound on stroke recovery in patients with ischemic strokes.
- Results indicated improved recovery rates and reduced oxidative damage markers compared to control groups.
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Anti-inflammatory Treatment in Arthritis
- Patients with rheumatoid arthritis were treated with a formulation containing this compound.
- The study reported significant reductions in joint inflammation and pain scores over a six-month period.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for the initial identification and characterization of (+)-Puerol B 2''-O-glucoside in plant extracts?
- Methodology : Use liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to detect the compound based on its molecular ion ([M+H]⁺) and fragmentation patterns. For example, the protonated molecular formula (C23H25O10) and characteristic neutral losses (e.g., glucose moieties) can confirm its identity . Pair this with comparative analysis using authentic standards or literature-reported data for validation.
Q. How can researchers ensure reproducibility in isolating (+)-Puerol B 2''-O-glucoside from natural sources?
- Methodology : Follow bioassay-guided fractionation protocols, such as sequential solvent extraction (e.g., ethyl acetate fractionation) followed by column chromatography. Document solvent ratios, stationary phases, and elution parameters rigorously to enable replication. Include purity assessments via NMR and HPLC in supplementary materials .
Q. What criteria should guide the formulation of research questions on the bioactivity of (+)-Puerol B 2''-O-glucoside?
- Methodology : Apply the PICO framework:
- P (Population): Target organism/cell line (e.g., human endothelial cells).
- I (Intervention): Compound concentration/dosage.
- C (Comparison): Negative/positive controls (e.g., untreated cells or known inhibitors).
- O (Outcome): Measured endpoints (e.g., anti-inflammatory markers).
Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability .
Advanced Research Questions
Q. How can structural modifications of (+)-Puerol B 2''-O-glucoside be systematically explored to enhance its bioactivity?
- Methodology : Employ computational chemistry (e.g., molecular docking) to predict interactions with target proteins (e.g., NOS3). Synthesize analogs via glycosylation or methylation and validate using in vitro assays. Compare IC50 values and pharmacokinetic properties (e.g., solubility, stability) .
Q. What statistical approaches are suitable for addressing contradictory data in dose-response studies of (+)-Puerol B 2''-O-glucoside?
- Methodology : Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) in multiple hypothesis testing. For example, adjust p-values from cytotoxicity assays across multiple cell lines to minimize Type I errors. Report confidence intervals and effect sizes to contextualize discrepancies .
Q. How can metabolic pathways of (+)-Puerol B 2''-O-glucoside be elucidated in mammalian systems?
- Methodology : Use isotope-labeled tracers (e.g., ¹³C-glucose) in conjunction with high-resolution mass spectrometry (HR-MS) to track metabolite formation. Combine with enzyme inhibition assays (e.g., β-glucosidase blockers) to identify key degradation pathways .
Data Presentation and Validation
Q. What guidelines should be followed when reporting spectroscopic data for (+)-Puerol B 2''-O-glucoside in publications?
- Methodology :
- NMR : Report chemical shifts (δ in ppm), coupling constants (J in Hz), and integration ratios. Include ¹H, ¹³C, and 2D spectra (HSQC, HMBC) in supplementary files.
- MS : Provide precursor/product ion m/z values and fragmentation diagrams.
Adhere to journal-specific formatting (e.g., Beilstein Journal guidelines for compound numbering and table design) .
Q. How can researchers address low yields of (+)-Puerol B 2''-O-glucoside during extraction?
- Methodology : Optimize extraction parameters using response surface methodology (RSM). Variables may include solvent polarity, temperature, and extraction time. Validate with triplicate experiments and ANOVA to identify significant factors .
Tables for Key Methodological Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
